REACTION_CXSMILES
|
[O:1]([NH2:3])[CH3:2].N1C=CC=CC=1.[CH:10]12[CH2:19][CH:14]3[CH2:15][CH:16]([CH2:18][CH:12]([CH2:13]3)[C:11]1=O)[CH2:17]2>Cl.CO>[CH3:2][O:1][N:3]=[C:11]1[CH:12]2[CH2:18][CH:16]3[CH2:15][CH:14]([CH2:19][CH:10]1[CH2:17]3)[CH2:13]2
|
Name
|
|
Quantity
|
3.76 g
|
Type
|
reactant
|
Smiles
|
O(C)N
|
Name
|
|
Quantity
|
4.36 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
4.51 g
|
Type
|
reactant
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred at ambient temperature for 66 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvents are evaporated off under vacuum
|
Type
|
ADDITION
|
Details
|
the residue is then diluted with 50 ml of dichloromethane and 50 ml of water
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is then extracted again with 30 ml of dichloromethane
|
Type
|
WASH
|
Details
|
washed with two times 30 ml of dilute hydrochloric acid (1 M) and 30 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
in a rotary evaporator
|
Reaction Time |
66 h |
Name
|
|
Type
|
product
|
Smiles
|
CON=C1C2CC3CC(CC1C3)C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |